セフロキシム

概要

説明

セフロキシムは、さまざまな細菌感染症の治療に使用される第2世代セファロスポリン系抗生物質です。グラム陽性菌とグラム陰性菌の両方に効果があり、広域スペクトル抗生物質です。 セフロキシムは、肺炎、髄膜炎、中耳炎、敗血症、尿路感染症、ライム病などの感染症の治療によく使用されます 。経口または注射で投与できます。

2. 製法

合成経路と反応条件: セフロキシムは、複数段階のプロセスによって合成されます。 一般的な方法の1つは、ジメチルホルムアミドなどの触媒の存在下で、セフロキシム酸を1-ブロムエチルアセテートでエステル化するものです 。反応条件には、通常、最適な収率と純度を確保するために、制御された温度と特定のpHレベルが含まれます。

工業生産方法: 工業用では、セフロキシムのプレドッグであるセフロキシムアキセチルが、経口バイオアベイラビリティを高めるために頻繁に生産されます。 生産には、アンチソルベント析出に続く超音波処理などのナノサスペンション技術の使用が含まれます 。この方法は、薬物の溶解性とバイオアベイラビリティを向上させるため、経口投与に効果的です。

科学的研究の応用

Cefuroxime has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the behavior of cephalosporins and their interactions with various reagents.

Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating different bacterial infections

作用機序

セフロキシムは、細菌細胞壁の合成を阻害することで抗菌効果を発揮します。細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ段階を阻害します。 この阻害は、細菌細胞壁の架橋形成を阻止し、細胞の溶解と死をもたらします .

類似の化合物:

セファレキシン: 別のセファロスポリン系抗生物質ですが、第1世代のセファロスポリンであり、活性のスペクトルが狭いです。

アモキシシリン: ペニシリン系抗生物質で、同様の範囲の細菌に効果がありますが、作用機序が異なります。

オーグメンチン(アモキシシリン/クラブラネート): 耐性菌に対する有効性を高めるために、β-ラクタマーゼ阻害剤を含む併用抗生物質

セフロキシムの独自性: セフロキシムは、髄膜炎などの中枢神経系の感染症の治療に効果的な、血液脳関門を通過する能力があるため、セファロスポリンの中でユニークです 。 さらに、β-ラクタマーゼ酵素に対する耐性により、他のセファロスポリンと比べて、より広いスペクトルの活性を示します .

Safety and Hazards

Kefurox has several side effects, including swelling, redness, or pain at the injection site, easy bruising/bleeding, unusual tiredness, uncontrollable movements, mental/mood changes (such as confusion), seizures, signs of kidney problems (such as change in the amount of urine), signs of liver problems (such as nausea/vomiting that doesn’t stop, loss of appetite, stomach/abdominal pain, yellowing eyes/skin, dark urine) .

生化学分析

Biochemical Properties

Cefuroxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it interferes with the peptidoglycan synthesis of the bacterial wall by inhibiting the final transpeptidation needed for the cross-links . This interaction is bactericidal .

Cellular Effects

Cefuroxime has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the bacterial cell wall synthesis, which leads to cell death

Molecular Mechanism

The molecular mechanism of action of Cefuroxime involves binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . It inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This inhibition leads to cell lysis and death .

Temporal Effects in Laboratory Settings

Current studies focus on its potency and bioactivity against microorganisms .

Dosage Effects in Animal Models

The effects of Cefuroxime vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses are not mentioned in the available literature, it is generally well-tolerated .

Metabolic Pathways

Cefuroxime is involved in the metabolic pathway related to cell wall biosynthesis in bacteria .

Subcellular Localization

The subcellular localization of Cefuroxime is primarily at the bacterial cell wall, where it exerts its action . Any effects on its activity or function due to its localization are directly related to its mechanism of action .

準備方法

Synthetic Routes and Reaction Conditions: Cefuroxime is synthesized through a multi-step process. One common method involves the esterification of cefuroxime acid with 1-bromethylacetate in the presence of a catalyst such as dimethylformamide . The reaction conditions typically include controlled temperatures and specific pH levels to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, cefuroxime axetil, a prodrug of cefuroxime, is often produced to enhance its oral bioavailability. The production involves the use of nanosuspension techniques, such as antisolvent precipitation followed by ultrasonication . This method improves the solubility and bioavailability of the drug, making it more effective for oral administration.

化学反応の分析

反応の種類: セフロキシムは、以下を含むいくつかのタイプの化学反応を受けます。

加水分解: セフロキシムアキセチルのエステル基は、加水分解されて活性セフロキシムを生成します。

酸化と還元: これらの反応は、分子の官能基を修飾して、その活性と安定性に影響を与える可能性があります。

置換: さまざまな置換基を導入して、薬物の薬物動態特性を修飾できます。

一般的な試薬と条件:

加水分解: 通常、酸性または塩基性条件下で水または水溶液を使用します。

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物: 加水分解の主な生成物は、薬物の活性型であるセフロキシムです。 その他の反応は、使用される特定の条件と試薬に応じて、さまざまな中間体と副生成物を生成する可能性があります .

4. 科学研究の応用

セフロキシムは、以下を含む科学研究で幅広い用途があります。

化学: セファロスポリンの挙動とそのさまざまな試薬との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細菌耐性メカニズムの研究と新しい抗生物質の開発に使用されます。

類似化合物との比較

Cephalexin: Another cephalosporin antibiotic, but it is a first-generation cephalosporin with a narrower spectrum of activity.

Amoxicillin: A penicillin-type antibiotic that is effective against a similar range of bacteria but has a different mechanism of action.

Augmentin (Amoxicillin/Clavulanate): A combination antibiotic that includes a beta-lactamase inhibitor to enhance its efficacy against resistant bacteria

Uniqueness of Cefuroxime: Cefuroxime is unique among cephalosporins due to its ability to cross the blood-brain barrier, making it effective in treating central nervous system infections such as meningitis . Additionally, its resistance to beta-lactamase enzymes provides it with a broader spectrum of activity compared to some other cephalosporins .

特性

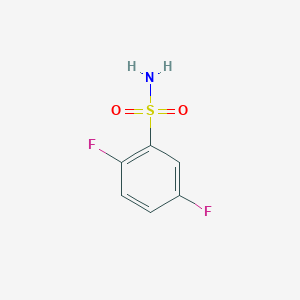

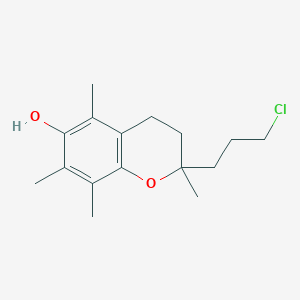

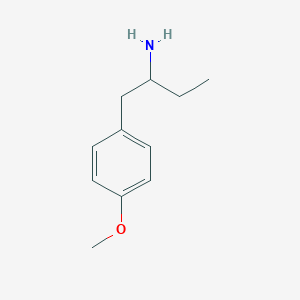

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVXVDWJQMJEE-SWWZKJRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97232-97-8, 55268-75-2 | |

| Record name | trans-Cefuroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-CEFUROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5PTJ86MTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefuroxime exert its antibacterial effect?

A: Cefuroxime, like other β-lactam antibiotics, acts by disrupting the synthesis of peptidoglycans [, ], which are essential components of bacterial cell walls. Specifically, cefuroxime binds to penicillin-binding proteins (PBPs) involved in the final stages of peptidoglycan synthesis. This binding inhibits PBP enzymatic activity, leading to cell wall instability and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of cefuroxime?

A2: This information is not explicitly provided in the research papers you supplied. It would be best to refer to reputable chemical databases or resources for this level of detail.

Q3: Are there different crystalline forms of cefuroxime axetil, and how do they impact its properties?

A: Yes, cefuroxime axetil exists in both amorphous and crystalline forms. Research indicates that the crystalline form of cefuroxime axetil can undergo transformation to the amorphous form or coexist with it under conditions of elevated temperature and humidity []. This transformation can significantly impact the drug's stability and compatibility with excipients in pharmaceutical formulations.

Q4: How does the crystalline form of cefuroxime axetil affect its compatibility with excipients?

A: Studies reveal that the crystalline form of cefuroxime axetil exhibits varying degradation kinetics and mechanisms when combined with different excipients []. For instance, while cefuroxime axetil degrades following a first-order reaction model in the presence of excipients like magnesium stearate and croscarmellose sodium, it follows an autocatalytic model in the presence of mannitol under elevated humidity conditions. These differences underscore the importance of careful excipient selection during formulation development.

Q5: How is cefuroxime administered, and how does this affect its bioavailability?

A: Cefuroxime can be administered intravenously or orally [, , ]. The oral formulation, cefuroxime axetil, is a prodrug hydrolyzed in vivo to cefuroxime. Studies have demonstrated that the bioavailability of cefuroxime axetil is significantly enhanced when administered with milk or infant formula in children [].

Q6: Does cefuroxime effectively penetrate different tissues and fluids?

A: Cefuroxime exhibits varying penetration into different tissues and fluids. While it reaches therapeutic levels in the gallbladder wall [], its penetration into the vitreous humor of inflamed rabbit eyes was found to be poor []. Interestingly, inflammation was observed to increase the clearance of intravitreally injected cefuroxime in rabbit models []. Further research highlights the significantly lower concentration of cefuroxime in the intervertebral disc compared to plasma, suggesting incomplete penetration into this site [].

Q7: Does obesity influence cefuroxime pharmacokinetics during pregnancy?

A: Physiologically based pharmacokinetic (PBPK) modeling suggests that obese pregnant women may require dosage adjustments compared to lean pregnant women to achieve optimal cefuroxime exposure in both plasma and adipose tissue []. This highlights the importance of considering physiological factors when determining appropriate dosing regimens.

Q8: What is the clinical efficacy of cefuroxime in treating bacterial infections?

A: Numerous studies demonstrate the clinical efficacy of cefuroxime in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections [, , ].

Q9: Are there concerns regarding resistance to cefuroxime?

A: Yes, like many antibiotics, the emergence of resistance to cefuroxime is a concern. Studies indicate that efflux pumps, which bacteria use to expel harmful substances, contribute to cefuroxime resistance in Escherichia coli []. This finding highlights the need for ongoing surveillance and strategies to combat antibiotic resistance.

Q10: What analytical methods are used to measure cefuroxime concentrations?

A: Various analytical techniques are employed to measure cefuroxime concentrations in different matrices. These include high-performance liquid chromatography (HPLC) [, ], microbiological assays [, ], and flow-injection chemiluminescence methods []. These methods allow researchers to study cefuroxime pharmacokinetics and assess its penetration into various tissues and fluids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)